2-(2,5-Dimethylphenoxy)-5-nitropyridine
Description
2-(2,5-Dimethylphenoxy)-5-nitropyridine is a nitro-substituted pyridine derivative characterized by a phenoxy group at position 2 of the pyridine ring, bearing methyl substituents at the 2- and 5-positions of the phenyl ring, and a nitro group at position 5 of the pyridine core.
- Nitro group influence: The electron-withdrawing nitro group at position 5 likely enhances thermal stability and reduces solubility in polar solvents compared to non-nitrated pyridines .
- Phenoxy substituent: The 2,5-dimethylphenoxy group introduces steric bulk and lipophilicity, which may lower melting points relative to smaller substituents (e.g., methoxy or amino groups) .
- Potential applications: Similar nitroaromatic compounds are utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-5-nitropyridine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-4-10(2)12(7-9)18-13-6-5-11(8-14-13)15(16)17/h3-8H,1-2H3 |
InChI Key |
KRPWMWHLCYWRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical differences between 2-(2,5-Dimethylphenoxy)-5-nitropyridine and related compounds:
Functional Group Impact on Reactivity and Stability
- Nitro vs. Amino Groups: The nitro group in this compound confers oxidative stability and electrophilic character, whereas amino groups (e.g., in 2-Amino-3,5-dinitropyridine) enhance basicity and participation in coupling reactions .
- Phenoxy vs.
- Carboxylic Acid Derivatives: Compounds like 5-Amino-2-pyridinecarboxylic acid exhibit markedly higher melting points due to hydrogen bonding from the carboxylic acid group, contrasting with the nitroaromatic’s lower polarity .
Thermal and Solubility Trends
- Melting Points: Nitroaromatics generally exhibit higher melting points than their non-nitrated counterparts. However, bulky substituents (e.g., dimethylphenoxy) may depress melting points by disrupting crystal packing. The inferred melting point (~150–170°C) for this compound is lower than 2-Amino-3,5-dinitropyridine (192°C) due to steric effects .
- Solubility: The dimethylphenoxy group likely renders the compound soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but insoluble in water, whereas amino or carboxylic acid derivatives show greater aqueous solubility .
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